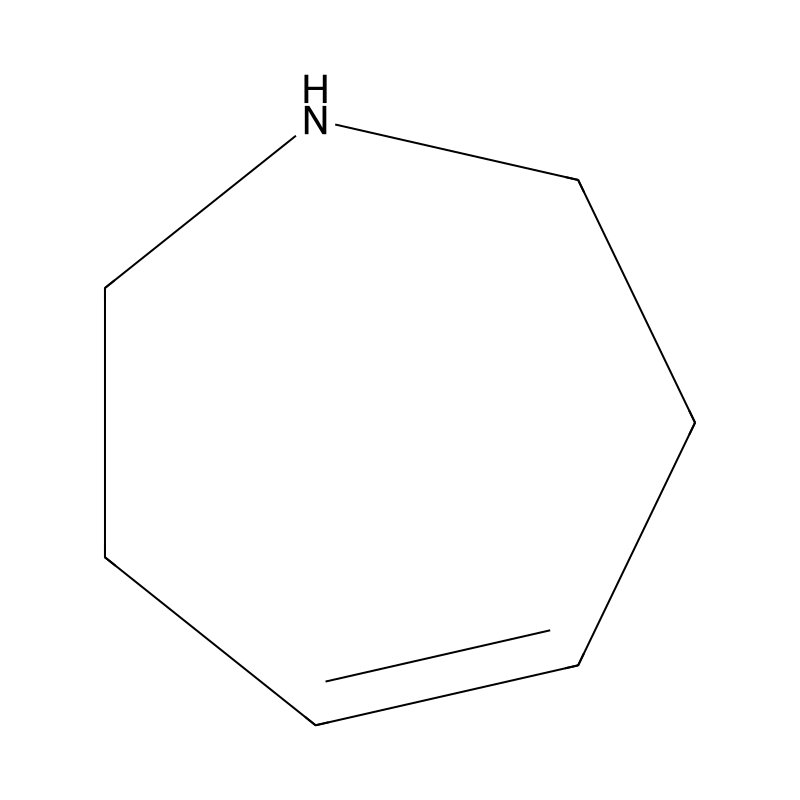

2,3,6,7-tetrahydro-1H-azepine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

2,3,6,7-Tetrahydro-1H-azepine is a heterocyclic compound characterized by a seven-membered ring containing one nitrogen atom. Its molecular formula is , and it belongs to the azepine family, which includes various nitrogen-containing cyclic compounds. The structure of 2,3,6,7-tetrahydro-1H-azepine features a saturated framework with potential for diverse chemical reactivity due to the presence of the nitrogen atom in the ring .

- Oxidation: This compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide to form various derivatives.

- Reduction: Reduction reactions typically involve lithium aluminium hydride, leading to the formation of saturated heterocycles.

- Substitution: The nitrogen atom in the azepine ring can engage in nucleophilic substitution reactions with halides or amines .

The specific products formed from these reactions depend on the reagents and conditions employed.

Synthesis of 2,3,6,7-tetrahydro-1H-azepine typically involves cyclization processes. Common methods include:

- Intramolecular Aza-Wittig Reaction: This method utilizes azides derived from amino azides and α, β-unsaturated ketones to form the azepine ring.

- Silyl Aza-Prins Cyclization: A newer methodology that combines aza-Prins cyclization with Peterson-type elimination under mild conditions using iron(III) salts as catalysts has shown promise for synthesizing tetrahydroazepines efficiently .

The choice of synthesis method can affect the yield and purity of the final product.

2,3,6,7-Tetrahydro-1H-azepine has several applications in scientific research:

- Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

- Biology: Due to its structural properties, it is a candidate for studying interactions with biomolecules and potential therapeutic applications.

- Industry: This compound is used in producing specialty chemicals and materials .

Studies on 2,3,6,7-tetrahydro-1H-azepine's interactions with biomolecules suggest that it may influence enzyme activity and cellular processes. For instance, its interaction with cytochrome P450 enzymes has been noted to inhibit certain metabolic pathways. Further investigations into its biochemical properties could reveal more about its cellular effects and potential therapeutic uses .

Several compounds are similar to 2,3,6,7-tetrahydro-1H-azepine. Here are a few notable examples:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2,3,4,7-Tetrahydro-1H-azepine | Contains a similar seven-membered ring | Different position of nitrogen affects reactivity |

| 1,2,4,5-Tetrahydro-3H-2-benzazepin-3-one | Incorporates an additional aromatic component | Increased aromaticity may enhance biological activity |

| 1-Tosyl-2,3,6,7-tetrahydro-1H-azepine | Contains a tosyl group enhancing reactivity | Useful in organic synthesis as a reactive intermediate |

Uniqueness

The uniqueness of 2,3,6,7-tetrahydro-1H-azepine lies in its specific ring structure and the positioning of the nitrogen atom. These features contribute to distinct chemical properties and potential biological activities compared to other azepine derivatives .